molecular formula C19H22N4O3S2 B2666409 2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251693-55-6

2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2666409
CAS RN: 1251693-55-6
M. Wt: 418.53
InChI Key: HIUIAOBGEDKEQL-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It’s a part of the triazolopyridine family, which are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, has been confirmed by various spectroscopic techniques including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry . The specific molecular structure of “2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the retrieved data.


Physical And Chemical Properties Analysis

The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a pale yellow solid with a melting point of 188–189 °C . The specific physical and chemical properties of “2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Antimicrobial Agents

    Research on thiophene-based heterocycles, including triazolopyridine derivatives, has demonstrated potential antimicrobial properties. These compounds, through their unique structure-activity relationships, have shown efficacy against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Mabkhot et al., 2016).

  • Supramolecular Synthons

    The study of triazolopyridine derivatives with different substituents has revealed their ability to form diverse supramolecular synthons in the solid state. These findings are valuable for the pharmaceutical development of these compounds and their application in crystal engineering, demonstrating the impact of substituents on their electronic and intermolecular interactional characteristics (Chai et al., 2019).

Pharmacological Evaluation

  • Novel Thiazolo-Triazolopyridines: A series of novel thiazolo-[1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. The study identified compounds with significant biological activity against a range of microorganisms, highlighting the chemical versatility and potential utility of triazolopyridine derivatives in antimicrobial drug discovery (Suresh et al., 2016).

Antioxidant Activity

  • Novel Triazolopyridine Hybrids: Research into novel pyrimido[4,5-c]isoquinoline and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline hybrids synthesized through one-pot methods has shown that some compounds exhibit potent antioxidant activity. This suggests their potential therapeutic use and importance in studying the antioxidant properties of triazolopyridine derivatives (Narsimha et al., 2018).

Molecular Docking and Inhibitory Profile

  • Molecular Docking Studies: Triazolopyridine derivatives have been subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. This indicates their potential as bioactive molecules in drug design and development, with applications in antimicrobial and antioxidant activities (Flefel et al., 2018).

properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-14-3-4-16(11-15(14)2)12-23-19(24)22-13-17(5-6-18(22)20-23)28(25,26)21-7-9-27-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUIAOBGEDKEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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